molecular formula C23H17N3O3 B11345380 N-(naphthalen-1-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide

N-(naphthalen-1-ylmethyl)-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11345380
M. Wt: 383.4 g/mol
InChI Key: WFKGYFWAISSWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H17N3O2. It is known for its applications in organic synthesis and medicinal chemistry. This compound features a naphthalene ring, a nitro group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of naphthalen-1-ylmethylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H17N3O3/c27-23(20-12-3-4-13-21(20)26(28)29)25(22-14-5-6-15-24-22)16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2

InChI Key

WFKGYFWAISSWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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